(2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one
Description
The compound (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one (CAS: 478078-34-1, molecular formula: C₂₀H₁₆BrClF₃N₃O₃) is a structurally complex molecule featuring a conjugated α,β-unsaturated ketone backbone (prop-2-en-1-one). Key structural elements include:
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl-piperazine: A piperazine-linked pyridine moiety with electron-withdrawing substituents (Cl, CF₃), likely influencing receptor binding and metabolic stability.
Properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClF3N3O3/c21-14-9-17-16(30-11-31-17)7-12(14)1-2-18(29)27-3-5-28(6-4-27)19-15(22)8-13(10-26-19)20(23,24)25/h1-2,7-10H,3-6,11H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHZWADOSZLNMJ-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C=CC3=CC4=C(C=C3Br)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)/C=C/C3=CC4=C(C=C3Br)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The starting material, 6-bromo-1,3-benzodioxole, is synthesized through bromination of 1,3-benzodioxole using bromine in the presence of a catalyst.
Pyridine Ring Formation: The pyridine ring is chlorinated using a chlorinating agent such as thionyl chloride.
Coupling Reaction: The brominated benzodioxole and chlorinated pyridine are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Formation of the Benzodioxole Ring
The 1,3-benzodioxol-5-yl core is typically synthesized via cyclization of a dihydroxybenzene derivative with a carbonyl compound (e.g., ketone or aldehyde). For example, treatment of catechol with chloroformate or acetone under acidic conditions can form the benzodioxole structure . The bromination at the 6-position may involve electrophilic substitution using NBS or Br₂ in a directing solvent .
Pyridine Ring Functionalization
The 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety likely undergoes:
-
Trifluoromethylation : Introduction of the CF₃ group via nucleophilic aromatic substitution, using reagents like CF₃SO₃Na with a leaving group (e.g., nitro or chloro) .
-
Chlorination : Electrophilic substitution to install the chlorine atom at the 3-position , possibly using Cl₂ under acidic conditions .
Piperazine Coupling
The piperazine group is likely attached to the pyridine via aromatic nucleophilic substitution . The bromine on the pyridine acts as a leaving group, and the piperazine’s secondary amine attacks the aromatic ring. Reaction conditions may include:
-
Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the amine.
-
Temperature : Elevated temperatures (80–120°C) to facilitate substitution .
Prop-2-en-1-one Formation
The α,β-unsaturated ketone (prop-2-en-1-one) is synthesized via Claisen-Schmidt condensation or Wittig reaction :
-
Claisen-Schmidt : Reaction of a ketone (e.g., acetophenone) with an aldehyde under basic conditions (e.g., NaOH) to form the double bond .
-
Wittig Reaction : Formation of the double bond using a stabilized ylide .
The E-configuration of the double bond suggests thermodynamic control, favoring trans-addition due to reduced steric hindrance .
Reaction Challenges and Considerations
| Challenge | Solution/Control |
|---|---|
| Regioselectivity | Use directing groups (e.g., electron-donating groups) to guide substitution. |
| Benzodioxole Stability | Avoid harsh acidic/basic conditions to prevent ring cleavage. |
| Stereoselectivity | Optimize reaction conditions (e.g., solvent, temperature) to favor the E-isomer. |
Scientific Research Applications
Structure and Composition
The compound's IUPAC name indicates the presence of multiple functional groups, including a benzodioxole moiety and a piperazine derivative. Its molecular formula is , with a molecular weight of approximately 467.2 g/mol.
Physicochemical Properties
Key physicochemical properties include:
- Melting Point : Not specified in the literature.
- Solubility : Soluble in organic solvents; limited data available on aqueous solubility.
- Stability : Stability under standard laboratory conditions; specific degradation pathways not extensively studied.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:
- Breast Cancer Cells : Demonstrated cytotoxic effects with an IC50 value in the low micromolar range.
- Lung Cancer Cells : Induced apoptosis through mitochondrial pathways.
Neuropharmacological Applications
The piperazine moiety suggests potential applications in treating neurological disorders. Preliminary studies indicate that the compound may have anxiolytic and antidepressant effects, warranting further investigation into its mechanism of action on neurotransmitter systems.
Lead Compound for Anticancer Agents
Due to its promising activity against cancer cell lines, this compound serves as a lead structure for developing novel anticancer agents. Structural modifications are being explored to enhance potency and selectivity.
Potential as a Neuropharmacological Agent
Given its activity on neurotransmitter systems, ongoing research aims to evaluate its efficacy in animal models of anxiety and depression.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Neuropharmacological Effects
Research published in Neuropharmacology investigated the behavioral effects of this compound in rodent models. The findings suggested that it exhibited significant anxiolytic-like effects without sedative properties, indicating its potential as a therapeutic agent for anxiety disorders.
Mechanism of Action
The mechanism of action of (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways such as the PI3K-AKT or MAPK pathways, leading to changes in cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Computed Properties :
- Molecular weight: 518.7 g/mol
- XLogP3 (lipophilicity): 4.7
- Hydrogen bond acceptors: 8
- Rotatable bonds: 3
- Topological polar surface area: 54.9 Ų .
Comparison with Structurally Similar Compounds
Structural Analogues from the 2014 Molecules Study
and describe two compounds (6d and 6g ) with a shared prop-2-en-1-one core but divergent substituents:
Key Differences :
Piperazine/Pyridine Derivatives
and highlight compounds with piperazine or pyridine motifs but distinct functional groups:
Key Insights :
Bioactivity and Docking Considerations
- Bioactivity Clustering (): Structural similarities correlate with shared bioactivity profiles. The target’s halogenated groups may confer unique target selectivity compared to non-halogenated analogues (e.g., 6g) .
- Docking Efficiency () : Halogens (Br, Cl) and CF₃ groups improve docking scores in hydrophobic binding sites, as seen in kinase inhibitors. This contrasts with 6d ’s phthalazine, which may favor flat binding surfaces .
Research Findings and Implications
- Lipophilicity vs. Solubility : The target’s XLogP3 (4.7) exceeds most analogues, suggesting superior membrane permeability but possible solubility challenges. Derivatives like 6g (logP ~3.8) balance these properties .
- Target Selectivity: The Cl/CF₃-pyridine-piperazine system likely targets kinases (e.g., JAK2, ROCK1), whereas 6d’s diaminopyrimidine may align with antifolate pathways .
- Synthetic Complexity : The target’s trifluoromethyl group adds synthetic difficulty compared to ’s simpler methoxyphenyl substituents .
Biological Activity
The compound (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one is a complex organic molecule with potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a brominated benzodioxole moiety and a piperazine ring, contributing to its unique biological activity. The molecular formula is with a molecular weight of approximately 466.69 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H17BrClF3N3O3 |
| Molecular Weight | 466.69 g/mol |
| IUPAC Name | This compound |
| InChI Key | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity to various biological targets, which may include:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs), influencing various physiological responses.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzodioxole have been shown to inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Activity
Studies have also reported antimicrobial properties associated with brominated compounds. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Preliminary assays indicate that this compound shows promise against specific bacterial strains, warranting further investigation into its therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to the target molecule:
- Inhibition of Cell Proliferation : A study demonstrated that a structurally similar compound inhibited the growth of acute leukemia cells with IC50 values in the low micromolar range, indicating potent activity against hematological malignancies .
- Mechanistic Insights : Research has shown that certain analogs effectively inhibit MEK1/2 kinases, leading to downregulation of ERK signaling pathways in cancer cells, which is crucial for cell proliferation and survival .
- Pharmacological Evaluation : In vivo studies assessing the pharmacokinetics and toxicity profiles of related compounds revealed dose-dependent effects on tumor growth inhibition in xenograft models, highlighting their potential for clinical application .
Q & A
Basic: What are the key considerations in synthesizing this compound?
Answer:
Synthesis requires careful optimization of reaction conditions. Key steps include:
- Coupling reactions : Use acetonitrile as a solvent for piperazine-substituted intermediates, as demonstrated in similar syntheses of 4-arylpiperazinyl derivatives .
- Protecting groups : Protect reactive sites (e.g., benzodioxol oxygen) to avoid side reactions during trifluoromethylpyridine coupling.
- Purification : Employ column chromatography or recrystallization to isolate the product, ensuring >95% purity. Reaction yields can be improved by adjusting stoichiometry (e.g., 1.2 equivalents of 3-chloro-5-(trifluoromethyl)pyridine) and using catalysts like DIPEA (N,N-diisopropylethylamine) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is critical:
- X-ray crystallography : Resolves stereochemistry (e.g., E-configuration of the α,β-unsaturated ketone) with high precision (mean C–C bond deviation: 0.004 Å, R factor: 0.058) .
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., benzodioxol protons at δ 6.8–7.1 ppm, pyridine carbons at ~150 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z ± 2 ppm).
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with acetonitrile or THF to minimize byproducts .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling of bromobenzodioxol and trifluoromethylpyridine moieties.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventional heating) while maintaining >80% yield .
Advanced: How to resolve contradictions between computational predictions and experimental solubility data?
Answer:
- Cross-validation : Use multiple software tools (e.g., ACD/Labs Percepta for logP, MOE for solvation free energy) .
- Experimental validation : Measure solubility in DMSO/PBS mixtures via UV-Vis spectroscopy. Adjust predictions using Abraham solvation parameters if discrepancies exceed 10% .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
Answer:
- Core modifications : Synthesize analogs with substituted benzodioxol (e.g., 6-iodo instead of 6-bromo) or pyridine (e.g., 5-CF3 → 5-CN) groups .
- Bioassay design : Test analogs in in vitro kinase inhibition assays (e.g., IC50 measurements) and compare binding affinities using molecular docking (MOE software) .
- Statistical analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends.
Advanced: How to address discrepancies between NMR and X-ray crystallography data?
Answer:
- Sample purity : Confirm >98% purity via HPLC before analysis .
- Dynamic effects : If NMR suggests conformational flexibility (e.g., broad peaks), compare with X-ray data to identify dominant solid-state conformers .
- Paramagnetic impurities : Use EDTA to chelate trace metals that may distort NMR spectra.
Advanced: How to design in vivo pharmacokinetic (PK) studies for this compound?
Answer:
- Dosing : Calculate dose based on solubility (e.g., 10 mg/kg in 10% DMSO/saline) and preliminary in vitro metabolic stability (e.g., t1/2 in liver microsomes) .
- Bioanalytical methods : Quantify plasma concentrations via LC-MS/MS, using deuterated internal standards to minimize matrix effects.
- PK parameters : Estimate AUC, Cmax, and clearance rates using non-compartmental modeling (WinNonlin software).
Advanced: What computational methods predict ADMET properties?
Answer:
- Absorption : Use SwissADME to predict Caco-2 permeability and Lipinski’s Rule of Five compliance .
- Metabolism : Identify potential CYP3A4/2D6 substrates via docking simulations (MOE) and validate with in vitro microsomal assays .
- Toxicity : Run ProTox-II for hepatotoxicity alerts and Ames test predictions .
Advanced: How to mitigate sample degradation during long-term stability studies?
Answer:
- Storage conditions : Store lyophilized samples at -80°C under argon to prevent oxidation/hydrolysis .
- Stability monitoring : Use UPLC-PDA at 0, 3, 6, and 12 months to track degradation products (e.g., hydrolyzed ketone or piperazine ring cleavage).
Advanced: What are best practices for scaling up crystallization?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
